

4-Bromo-2-fluorobenzimidamide hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzimidamide hydrochloride

Cat. No.: B1527795

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-fluorobenzimidamide Hydrochloride**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-fluorobenzimidamide hydrochloride**, a key chemical intermediate in modern medicinal chemistry. The document details its physicochemical properties, explores its synthetic pathways and chemical reactivity, and discusses its significant applications in pharmaceutical development and biochemical research. Furthermore, it outlines standard analytical characterization techniques and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as building blocks for novel therapeutic agents.

Introduction and Strategic Importance

4-Bromo-2-fluorobenzimidamide hydrochloride is a halogenated aromatic compound of significant interest in the field of drug discovery and development.^[1] Its structure, featuring a benzimidamide functional group substituted with both bromine and fluorine atoms, provides a unique combination of reactivity, selectivity, and metabolic stability.^[1] The presence of the bromine atom offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom, a common bioisostere in medicinal

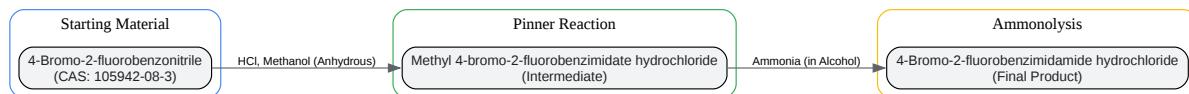
chemistry, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.

The imidamide (amidine) functional group is a strong basic group and is often protonated at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. The hydrochloride salt form further enhances the compound's solubility and stability, making it more amenable to laboratory handling and formulation studies.^[1] Consequently, this molecule serves as a valuable building block, particularly in the synthesis of inhibitors for enzymes such as serine proteases, which are implicated in a variety of disease states including cancer and inflammatory conditions.^[1]

Physicochemical Properties

A precise understanding of the physical and chemical properties of **4-Bromo-2-fluorobenzimidamide hydrochloride** is fundamental to its application in synthesis and research. The key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	4-bromo-2-fluorobenzene-1-carboximidamide hydrochloride	N/A
Synonyms	4-Bromo-2-fluorobenzimididine hydrochloride	[1]
CAS Number	1187927-25-8	[1]
Molecular Formula	C ₇ H ₆ BrFN ₂ ·HCl	[1]
Molecular Weight	253.5 g/mol	[1]
MDL Number	MFCD04114441	[1]
PubChem ID	53407891	[1]
Appearance	Solid (Specific color and form may vary)	[2]
Solubility	The hydrochloride form enhances solubility in aqueous solutions.	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry environment.	[1]


Note: Detailed experimental data such as melting point, boiling point, and pKa are not consistently available in public literature and may vary between suppliers.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific, detailed synthetic protocols for **4-Bromo-2-fluorobenzimidamide hydrochloride** are not widely published, a logical and common route would proceed via the Pinner reaction, starting from the corresponding nitrile, 4-bromo-2-fluorobenzonitrile. This precursor is readily accessible and serves as a key starting material in the synthesis of many pharmaceutical intermediates.[\[3\]](#)

The overall workflow can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 4-Bromo-2-fluorobenzimidamide HCl.

Step-by-Step Methodology:

- Formation of the Imidate Ester Hydrochloride (Pinner Reaction): 4-Bromo-2-fluorobenzonitrile is dissolved in an anhydrous alcohol, typically methanol or ethanol, and cooled in an ice bath.^[4] Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is then allowed to stir at a low temperature (e.g., 0-5°C) for several hours to overnight. The intermediate imidate ester hydrochloride (e.g., Methyl 4-bromo-2-fluorobenzimidate hydrochloride) precipitates and can be isolated by filtration.
- Ammonolysis to the Benzimidamide: The isolated imidate ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., methanolic ammonia). The reaction mixture is stirred, typically at room temperature, until the conversion to the final product is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). The final product, **4-Bromo-2-fluorobenzimidamide hydrochloride**, can then be isolated, purified by recrystallization, and dried.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its key structural features:

- Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.^[5] This allows for the straightforward introduction of various aryl, alkyl, or amino groups at the 4-position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

- Fluorine Atom: The electron-withdrawing nature of the fluorine atom ortho to the imidamide group influences the acidity of the N-H protons and the overall electron density of the aromatic ring, which can modulate the compound's reactivity and biological activity.
- Imidamide Group: This functional group can act as a nucleophile or a base. It is a key pharmacophore for interacting with serine proteases and other enzymatic targets.^[1] It can also be a precursor for the synthesis of other heterocyclic systems.

Applications in Research and Development

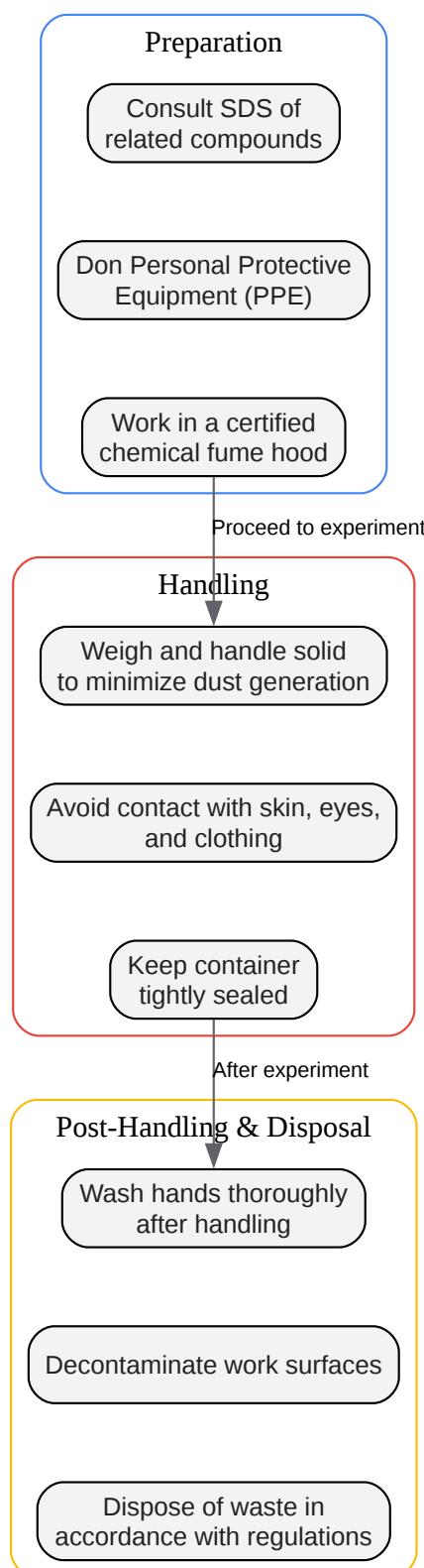
4-Bromo-2-fluorobenzimidamide hydrochloride is a versatile intermediate with applications spanning multiple scientific domains.

- Pharmaceutical Development: Its primary application is as a key building block in the synthesis of pharmaceuticals.^[1] It is particularly valuable for creating drugs that target specific enzymes or receptors, with a notable use in the development of serine protease inhibitors for conditions like cancer and inflammatory diseases.^[1] The halogenated phenyl ring is a common motif in kinase inhibitors and central nervous system (CNS) drugs.^[3]
- Biochemical Research: The compound is employed in studies to investigate enzyme inhibition mechanisms.^[1] By incorporating it into potential inhibitors, researchers can gain insights into biochemical pathways and identify potential new therapeutic targets.
- Material Science: The unique electronic properties imparted by the halogen substituents make this compound and its derivatives useful in the development of functionalized polymers and other novel materials.^{[1][5]}
- Agrochemicals and Diagnostics: It has potential applications in formulating agrochemicals and in the development of diagnostic assays for detecting specific biomolecules.^[1]

Analytical Characterization

The structural integrity and purity of **4-Bromo-2-fluorobenzimidamide hydrochloride** are typically confirmed using a combination of spectroscopic and chromatographic methods. While specific spectra for this exact compound are not readily available, the expected characteristics can be inferred from its structure and data from analogous compounds.^{[6][7][8]}

Technique	Expected Observations
¹ H NMR	Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The N-H protons of the imidamide group will appear as broad signals, with chemical shifts that are highly dependent on solvent and concentration.
¹³ C NMR	Signals corresponding to the aromatic carbons will be observed, with the C-F and C-Br carbons showing characteristic splitting patterns and chemical shifts. The carbon of the C=N group will appear downfield.
¹⁹ F NMR	A singlet or doublet (due to coupling with adjacent protons) corresponding to the single fluorine atom.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3100-3300 cm ⁻¹), C=N stretching (around 1650 cm ⁻¹), and C-Br/C-F stretching in the fingerprint region.
Mass Spectrometry	The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom.
HPLC	Used to determine purity. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point. ^[9]


Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling should be adopted based on data from structurally similar compounds like 4-Bromo-2-fluorobenzylamine hydrochloride and 4-Bromo-2-fluorobenzamide.^{[10][11][12]}

Hazard Identification:

- H315: Causes skin irritation.[[10](#)][[11](#)][[13](#)]
- H319: Causes serious eye irritation.[[10](#)][[11](#)][[13](#)]
- H335: May cause respiratory irritation.[[10](#)][[11](#)][[12](#)]
- H302: Harmful if swallowed.[[14](#)]

Recommended Laboratory Workflow:

[Click to download full resolution via product page](#)

Caption: Recommended safety workflow for handling the compound.

- Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[10][15]
- Engineering Controls: All handling of the solid material and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 0°C and 8°C.[1] Keep the container tightly closed.
- Spills and Disposal: In case of a spill, avoid generating dust.[10] Sweep up the material using dry methods and place it in a sealed container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-bromo-2-fluorobenzimidate hydrochloride CAS#: 1260761-65-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synquestlabs.com [synquestlabs.com]
- 12. 4-Bromo-2-fluorobenzamide, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromo-2-fluorobenzimidamide hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527795#4-bromo-2-fluorobenzimidamide-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com